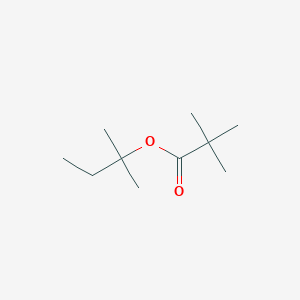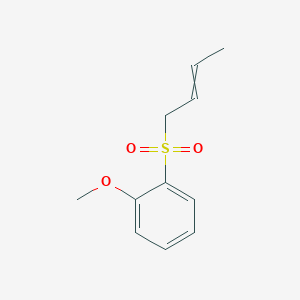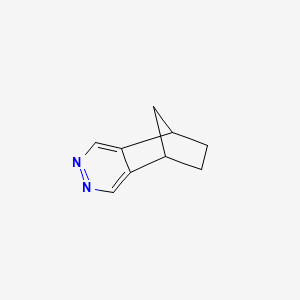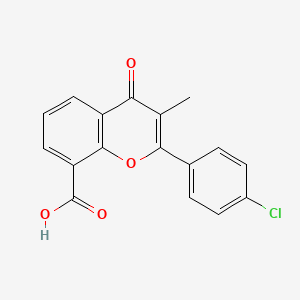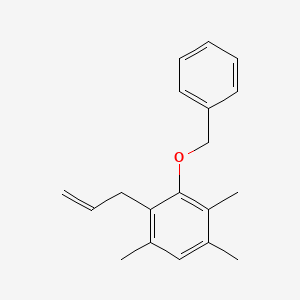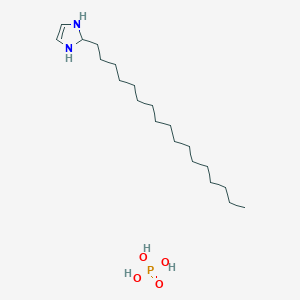
2-heptadecyl-2,3-dihydro-1H-imidazole;phosphoric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Heptadecyl-2,3-dihydro-1H-imidazole;phosphoric acid is a compound with the molecular formula C20H40N2. It is also known by other names such as 2-heptadecyl-2-imidazoline and 2-heptadecylglyoxalidine . This compound is characterized by its long alkyl chain and imidazole ring, making it a versatile molecule in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-heptadecyl-2,3-dihydro-1H-imidazole typically involves the cyclization of heptadecylamine with glyoxal under acidic conditions . The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of 2-heptadecyl-2,3-dihydro-1H-imidazole is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves controlling the temperature, reaction time, and concentration of reactants. The product is then purified through techniques such as recrystallization or distillation to remove any impurities .
化学反応の分析
Types of Reactions
2-Heptadecyl-2,3-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The alkyl chain can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine are commonly employed.
Major Products Formed
The major products formed from these reactions include imidazole N-oxides, primary amines, and halogenated derivatives of the original compound .
科学的研究の応用
2-Heptadecyl-2,3-dihydro-1H-imidazole has a wide range of applications in scientific research:
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the formulation of surfactants, corrosion inhibitors, and flame retardants.
作用機序
The mechanism of action of 2-heptadecyl-2,3-dihydro-1H-imidazole involves its interaction with cellular membranes due to its amphiphilic structure. The long alkyl chain allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications .
類似化合物との比較
Similar Compounds
2-Heptadecyl-4,5-dihydro-1H-imidazole: Similar in structure but differs in the position of hydrogen atoms on the imidazole ring.
2-Heptadecyl-2-imidazoline: Another closely related compound with similar applications.
Uniqueness
2-Heptadecyl-2,3-dihydro-1H-imidazole is unique due to its specific structural configuration, which imparts distinct physicochemical properties. Its ability to form stable complexes with various substrates makes it particularly valuable in industrial applications .
特性
CAS番号 |
88228-77-7 |
|---|---|
分子式 |
C20H43N2O4P |
分子量 |
406.5 g/mol |
IUPAC名 |
2-heptadecyl-2,3-dihydro-1H-imidazole;phosphoric acid |
InChI |
InChI=1S/C20H40N2.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18-19-22-20;1-5(2,3)4/h18-22H,2-17H2,1H3;(H3,1,2,3,4) |
InChIキー |
CGZDSGCLBUUORT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC1NC=CN1.OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Prop-2-yn-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14379816.png)
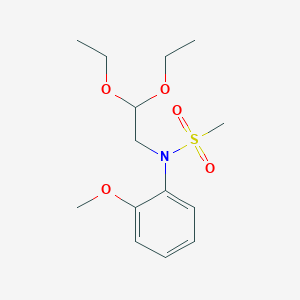

![4-[(Hexadecyloxy)carbonyl]phenyl 4-nitrobenzoate](/img/structure/B14379859.png)
oxophosphanium](/img/structure/B14379860.png)

![4-[4-(Triphenylstannyl)buta-1,3-diyn-1-yl]morpholine](/img/structure/B14379868.png)
![1-Chloro-1-[2-(4-chlorophenyl)ethoxy]-3,3-dimethylbutan-2-one](/img/structure/B14379869.png)
methanone](/img/structure/B14379875.png)
